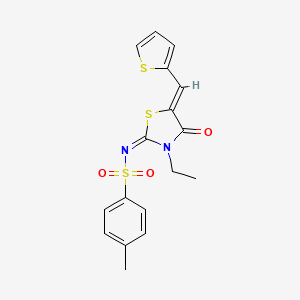
(E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H16N2O3S3 and its molecular weight is 392.51. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tautomerism Studies
- Distinguishing Tautomerism: A study by Li et al. (2014) on a closely related compound revealed the presence of an imine tautomer in the crystal structure, distinct from the previously reported amine tautomer. This was established using density functional theory calculations and 13C solid-state NMR spectra Li, Xiaozhou, Bond, A., Johansson, K. E., & van de Streek, J. (2014).
Synthesis and Characterization
- Synthesis of Derivatives: Küçükgüzel et al. (2013) synthesized a series of novel derivatives of this compound, exploring their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Their study provided insights into the structural determination and potential therapeutic applications Küçükgüzel, Ş., Coskun, I., Aydin, S., et al. (2013).
Antifibrotic and Anticancer Activities
- Antifibrotic and Anticancer Action: Kaminskyy et al. (2016) described the synthesis of amino(imino)thiazolidinone derivatives and their evaluation for antifibrotic and anticancer activities. This highlights the compound's relevance in medicinal chemistry, particularly in treating fibrosis and cancer Kaminskyy, D., Hartog, G. D. den, Wojtyra, M., et al. (2016).
Antimicrobial and Antiproliferative Agents
- Antimicrobial and Antiproliferative Properties: Research by Abd El-Gilil (2019) focused on the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, revealing their efficacy as antimicrobial and antiproliferative agents. This indicates the compound's potential in developing treatments against various microbial infections and cancers Abd El-Gilil, Shimaa M. (2019).
Crystal Structure and Computational Studies
- Crystal Structure Analysis: A study by Mabkhot et al. (2019) on a related compound involved X-ray analysis and computational studies, emphasizing the importance of this compound in understanding molecular structures and interactions in drug design Mabkhot, Y., Alharbi, M., Al-showiman, S., et al. (2019).
Eigenschaften
IUPAC Name |
(NE)-N-[(5Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-3-19-16(20)15(11-13-5-4-10-23-13)24-17(19)18-25(21,22)14-8-6-12(2)7-9-14/h4-11H,3H2,1-2H3/b15-11-,18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCFNKMHCQYCBC-XVZOTVTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CS2)SC1=NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C/C2=CC=CS2)/S/C1=N/S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



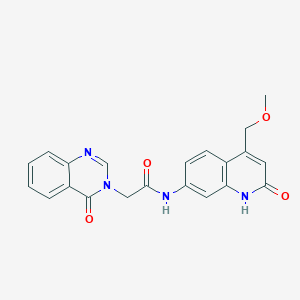
![1-benzyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2559433.png)

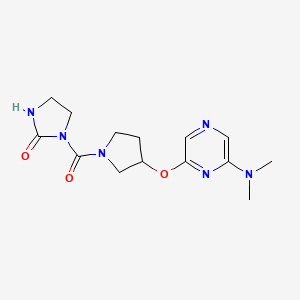
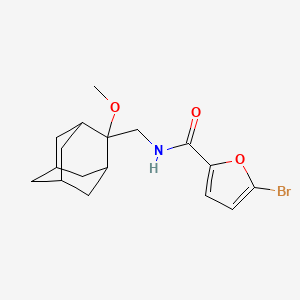
![2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2559441.png)
![7,8-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2559444.png)
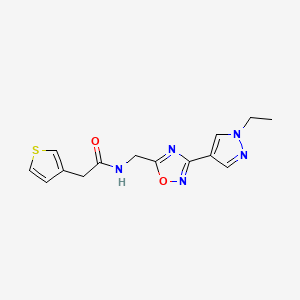
![2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B2559446.png)

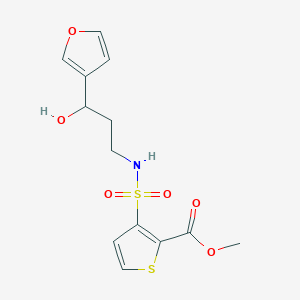
![Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate](/img/structure/B2559449.png)